1-(3-Ethylphenyl)-3-(2-methylphenyl)urea is a substituted urea compound with potential applications in medicinal chemistry, particularly as a scaffold for drug development. This compound belongs to a class of chemicals known for their diverse biological activities, including anti-diabetic and anti-inflammatory effects. The structural complexity of this compound allows for various modifications, making it a valuable target for synthetic chemists.
This compound can be classified under ureas, which are organic compounds characterized by the presence of the functional group -NH2-CO-NH2. Ureas are significant in both synthetic and biological contexts, often serving as intermediates in the synthesis of pharmaceuticals and agrochemicals. The specific structure of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea suggests potential interactions with biological targets due to its aromatic substituents, which may enhance its lipophilicity and bioavailability.
The synthesis of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea can be approached through several methods:
The molecular formula for 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea is . Its structure features:
The compound's three-dimensional conformation can influence its interaction with biological targets, affecting its pharmacological properties.
1-(3-Ethylphenyl)-3-(2-methylphenyl)urea can participate in various chemical reactions, including:
The mechanism of action for compounds like 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea often involves enzyme inhibition or modulation. For example, in anti-diabetic applications, such compounds may inhibit enzymes such as alpha-glucosidase or dipeptidyl peptidase IV (DPP-IV), leading to improved glycemic control. The binding interactions typically involve hydrogen bonding between the urea moiety and active site residues of target enzymes .
Relevant data on its reactivity indicate that it can undergo nucleophilic attacks due to the electrophilic nature of the carbonyl carbon in the urea group.
1-(3-Ethylphenyl)-3-(2-methylphenyl)urea has potential applications in:
The core compound 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea follows systematic IUPAC naming conventions for asymmetrical diarylureas. The name explicitly defines:
Table 1: Structural Identifiers of 1-(3-Ethylphenyl)-3-(2-methylphenyl)urea
Property | Value |
---|---|
CAS Registry Number | 4559-91-5 |
Molecular Formula | C₁₆H₁₈N₂O |
SMILES | CCc1cccc(NC(=O)Nc2ccccc2C)c1 |
InChIKey | WVYBLYKUAKXDLA-UHFFFAOYSA-N |
With the molecular formula C₁₆H₁₈N₂O, the compound has a molecular weight of 254.33 g/mol. Key properties derived from experimental analogs include:
Diarylureas exhibit tunable bioactivity and material properties based on ring substitution patterns:
CAS No.: 1254-35-9
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8